(4S)-4-propylnonan-1-ol

Chiral primary alcohol Branched-chain alcohol Physical property differentiation

(4S)-4-Propylnonan-1-ol (CAS: 90604-40-3; molecular formula C₁₂H₂₆O; molecular weight 186.33 g/mol) is a chiral primary alcohol featuring a nonane backbone with an (S)-configured propyl branch at the C4 position. The compound is characterized by its stereochemically defined branched structure, distinguishing it from linear C12 alcohols (e.g., 1-dodecanol) and tertiary branched isomers (e.g., 4-propyl-4-nonanol).

Molecular Formula C12H26O
Molecular Weight 186.33 g/mol
Cat. No. B12669536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-propylnonan-1-ol
Molecular FormulaC12H26O
Molecular Weight186.33 g/mol
Structural Identifiers
SMILESCCCCCC(CCC)CCCO
InChIInChI=1S/C12H26O/c1-3-5-6-9-12(8-4-2)10-7-11-13/h12-13H,3-11H2,1-2H3/t12-/m0/s1
InChIKeyYJIYBYOWBOONOU-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-4-Propylnonan-1-ol Procurement Guide: Chiral C12 Alcohol Specifications and Differentiating Characteristics


(4S)-4-Propylnonan-1-ol (CAS: 90604-40-3; molecular formula C₁₂H₂₆O; molecular weight 186.33 g/mol) is a chiral primary alcohol featuring a nonane backbone with an (S)-configured propyl branch at the C4 position . The compound is characterized by its stereochemically defined branched structure, distinguishing it from linear C12 alcohols (e.g., 1-dodecanol) and tertiary branched isomers (e.g., 4-propyl-4-nonanol). Its specific physicochemical properties include a calculated boiling point of 245.5°C at 760 mmHg, a density of 0.829 g/cm³, a vapor pressure of 0.00476 mmHg at 25°C, and a flash point of 99.8°C . The compound is commercially available at up to 99.9% purity and carries the European Community (EC) number 292-334-0 .

Why Generic Substitution of (4S)-4-Propylnonan-1-ol with Linear or Achiral C12 Alcohols Is Scientifically Unjustified


The C₁₂H₂₆O molecular formula encompasses a structurally diverse family of alcohols with substantially different physical, stereochemical, and functional properties. A procurement decision based solely on molecular formula or nominal carbon chain length ignores critical differentiating parameters. (4S)-4-Propylnonan-1-ol possesses a defined (S)-stereocenter at C4 that is absent in linear analogs such as 1-dodecanol (lauryl alcohol), as well as a primary alcohol functional group (-CH₂OH) that distinguishes it from the tertiary alcohol 4-propyl-4-nonanol (which lacks the -CH₂OH moiety, featuring instead a -C(OH)(C₃H₇)₂ tertiary center) . These structural divergences manifest in different boiling points, lipophilicity profiles (calculated XLogP3: 4.8 for the target versus reported values for linear analogs), hydrogen bonding capacities, and stereochemical recognition in chiral environments. Procurement of the incorrect isomer or an achiral substitute may compromise enantioselective synthetic outcomes, alter physicochemical performance in formulation applications, and invalidate regulatory compliance where specific isomer registration applies. The evidence below quantifies these differences across multiple performance-relevant dimensions.

(4S)-4-Propylnonan-1-ol Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Procurement Decisions


Boiling Point Differential Between (4S)-4-Propylnonan-1-ol and Linear 1-Dodecanol: Implications for Distillation-Based Purification and Thermal Process Design

(4S)-4-Propylnonan-1-ol exhibits a boiling point approximately 10–14°C lower than that of its linear C12 isomer, 1-dodecanol (lauryl alcohol). This differential arises from the branched alkyl chain architecture, which reduces intermolecular van der Waals contacts relative to the unbranched linear structure [1].

Chiral primary alcohol Branched-chain alcohol Physical property differentiation

Primary Alcohol Functional Group: Differentiating (4S)-4-Propylnonan-1-ol from Tertiary Alcohol Isomer 4-Propyl-4-nonanol

The (4S)-4-propylnonan-1-ol molecule contains a terminal -CH₂OH (primary alcohol) functional group, as confirmed by its IUPAC name and isomeric SMILES notation (CCCCC[C@H](CCC)CCCO) . In contrast, the constitutional isomer 4-propyl-4-nonanol (CAS: 5340-77-2) contains a tertiary alcohol moiety (-C(OH)(C₃H₇)₂) in which the hydroxyl-bearing carbon is bonded to three other carbon atoms . This structural distinction dictates fundamentally different chemical reactivity profiles, including susceptibility to oxidation and suitability for esterification and etherification reactions.

Primary alcohol Tertiary alcohol Functional group differentiation Reactivity profile

EC Number Registration and Commercial Purity Grade: Procurement-Ready Differentiators for (4S)-4-Propylnonan-1-ol

(4S)-4-Propylnonan-1-ol is registered under European Community (EC) Number 292-334-0 and is commercially available at a stated purity of 99.9% according to supplier-sourced data . This combination of regulatory registration and high commercial purity grade provides a procurement-relevant differentiation from non-registered or lower-purity alternative branched C12 alcohol sources that may lack defined stereochemistry or equivalent quality specifications.

Regulatory compliance EC number Commercial purity Supply chain specification

Defined (S)-Stereochemistry at C4: Enantiomeric Differentiation from (4R)-4-Propylnonan-1-ol for Asymmetric Applications

The compound is unambiguously designated as the (4S)-enantiomer, with the stereocenter at C4 bearing a propyl group in the (S)-absolute configuration as indicated by the '@' symbol in its isomeric SMILES string (CCCCC[C@H](CCC)CCCO) . This stereochemical definition contrasts with the (4R)-enantiomer, which would be designated with '@@' notation, and with racemic mixtures that contain both enantiomers in equal proportion. The defined stereochemistry is essential for applications where chiral recognition governs molecular interactions.

Stereochemistry Chiral alcohol Enantiomeric purity Asymmetric synthesis

Lipophilicity (XLogP3) and Vapor Pressure Profile of (4S)-4-Propylnonan-1-ol Relative to Linear C12 Alcohols

(4S)-4-Propylnonan-1-ol exhibits a calculated XLogP3 value of 4.8 and a vapor pressure of 0.00476 mmHg at 25°C . In comparison, the linear isomer 1-dodecanol (lauryl alcohol) displays an XLogP value of 5.10 [1] and an ALogP value of approximately 3.90 [1]. The lower XLogP3 value for the branched target compound indicates moderately reduced lipophilicity relative to its linear counterpart, consistent with the known effect of alkyl chain branching on reducing octanol–water partition coefficients.

Lipophilicity XLogP3 Vapor pressure Partition coefficient Physicochemical property

(4S)-4-Propylnonan-1-ol: Research and Industrial Application Scenarios Based on Quantified Differentiation


Asymmetric Synthesis: Use as a Chiral Building Block Requiring Defined (S)-Stereochemistry

In asymmetric synthetic routes where stereochemical outcome depends on the configuration of a chiral alcohol intermediate, (4S)-4-propylnonan-1-ol provides a defined (S)-stereocenter at C4 as confirmed by isomeric SMILES notation . Procurement of this specific enantiomer, rather than the (4R)-enantiomer or a racemic mixture, ensures reproducible stereochemical control in downstream transformations. The primary alcohol functionality further enables selective oxidation to the corresponding aldehyde or carboxylic acid while preserving the stereochemical integrity of the C4 center.

Chiral Chromatography: Use as an Enantiomerically Defined Reference Standard

The unambiguous (S)-stereochemical assignment of this compound supports its utility as a reference standard in chiral chromatographic method development and validation. The defined enantiomeric identity enables accurate calibration of chiral stationary phase separations and facilitates determination of enantiomeric excess in asymmetric synthetic products. The commercial availability at 99.9% purity further enhances its suitability as an analytical reference material.

Formulation Science: Branched Alcohol Component with Moderated Lipophilicity and Lower Boiling Point

For applications requiring a C12 alcohol component with lipophilicity and volatility characteristics distinct from linear 1-dodecanol, (4S)-4-propylnonan-1-ol offers an XLogP3 of 4.8 compared to the higher XLogP of 5.10 for the linear analog [1], alongside a boiling point approximately 10–14°C lower [2]. These differentiated physicochemical properties may be leveraged in the formulation of surfactants, emulsifiers, or solvent systems where branched-chain architecture provides altered micellization behavior, solubility parameters, or evaporation profiles relative to linear C12 alcohols.

Regulated EU Procurement: Substance with Established EC Registration and Defined Purity Specification

For procurement operations requiring compliance with European chemical regulations, (4S)-4-propylnonan-1-ol is registered under EC Number 292-334-0 . This registration status, combined with a documented commercial purity specification of 99.9% , provides a verifiable basis for regulatory documentation, customs clearance, and quality assurance protocols. The defined EC registration distinguishes this compound from non-registered branched C12 alcohol alternatives that may pose compliance barriers in EU-market applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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